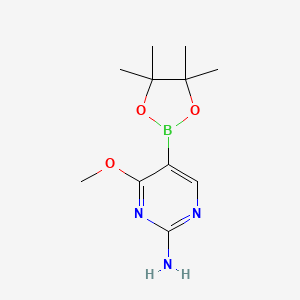
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride
Descripción general
Descripción
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride (2CEMEP-HCl) is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid with a molecular weight of 260.6 g/mol. 2CEMEP-HCl is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. It is synthesized through a reaction between 2-chloromethyl-4-ethoxy-3-methylpyridine and hydrochloric acid.
Aplicaciones Científicas De Investigación
Geroprotectors and Life-span Extension
Research on related pyridine compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, has shown potential in aging studies. These compounds have been investigated for their geroprotective effects, indicating a possibility for "2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride" to contribute to this field by potentially acting as a precursor or an active agent in the synthesis of geroprotectors that could retard aging and increase the lifespan of certain models (N. Emanuel & L. K. Obukhova, 1978).
Bactericidal Properties
Another area of research involves the synthesis of pyridinium chlorides with various hydrophobic groups, which have been shown to possess bacteriostatic properties against a range of microbial strains. This suggests a potential application for "2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride" in developing new bactericidal agents, especially if it can be used to synthesize pyridinium chlorides with specific antimicrobial activities (J. Weglewski, J. Pernak, & J. Krysinski, 1991).
Synthesis of Pharmaceutical Intermediates
The compound has potential applications in the synthesis of pharmaceutical intermediates. Studies on similar pyridine derivatives highlight their role as intermediates in the production of medicines and pesticides. This underscores the potential use of "2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride" in synthetic organic chemistry, particularly in the development and purification of pharmaceuticals and agrochemicals (Su Li, 2005).
Coordination Chemistry and Ligand Synthesis
The coordination chemistry of pyridone derivatives and their utilization as ligands in metal complexes is another potential application area. These compounds have been used to synthesize a variety of metal complexes with significant chemical properties. The ability of "2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride" to act as a precursor in the synthesis of such ligands could open up new avenues in coordination chemistry and the development of metal-organic frameworks or catalytic systems (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).
Propiedades
IUPAC Name |
2-(chloromethyl)-4-ethoxy-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-3-12-9-4-5-11-8(6-10)7(9)2;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZVLSODNMDXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)


